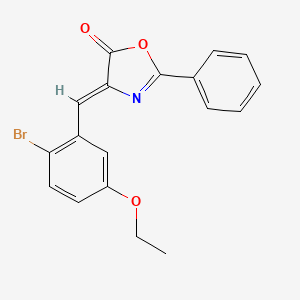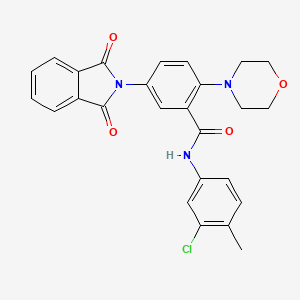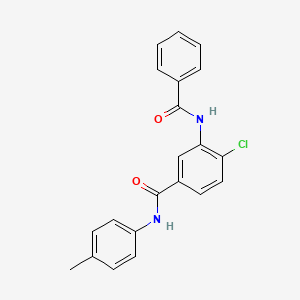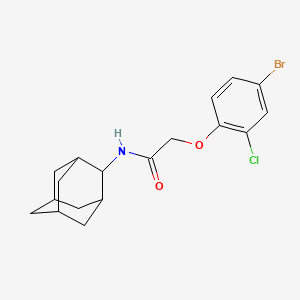
N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide: is a synthetic organic compound characterized by the presence of an adamantyl group, a bromo-chlorophenoxy moiety, and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromo-Chlorophenoxy Intermediate: The bromo-chlorophenoxy moiety is synthesized by reacting 4-bromo-2-chlorophenol with an appropriate halogenating agent, such as phosphorus tribromide or thionyl chloride.
Coupling Reaction: The adamantyl intermediate is then coupled with the bromo-chlorophenoxy intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives.
Applications De Recherche Scientifique
N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(2-adamantyl)-2-(4-bromo-2-fluorophenoxy)acetamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.
N-(2-adamantyl)-2-(4-bromo-2-methylphenoxy)acetamide: The presence of a methyl group instead of chlorine may influence its steric and electronic characteristics.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrClNO2/c19-14-1-2-16(15(20)8-14)23-9-17(22)21-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8,10-13,18H,3-7,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBNGNJGPQVQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)COC4=C(C=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3673065.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B3673071.png)

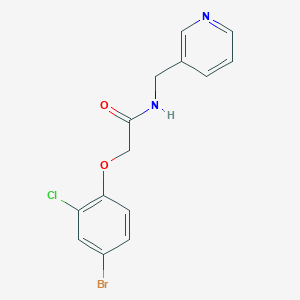
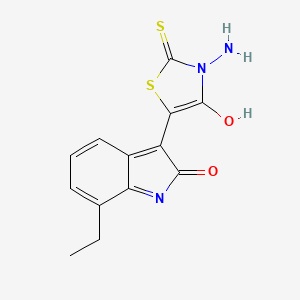
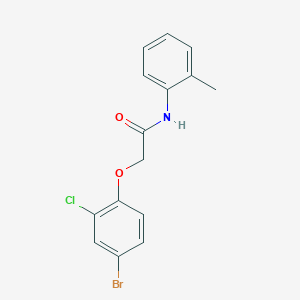
![1-[(4-bromo-2-chlorophenoxy)acetyl]indoline](/img/structure/B3673098.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3673117.png)

